molecular formula C14H9BrFN3O3 B567037 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole CAS No. 1206800-24-9

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

Cat. No. B567037
Key on ui cas rn: 1206800-24-9
M. Wt: 366.146
InChI Key: PVURLVXVVVMHMW-UHFFFAOYSA-N
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Patent
US08030302B2

Procedure details

1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine (1.0 g, 2.2 mmol), cuprous chloride (22 mg, 0.2 mmol), potassium carbonate (0.638 g, 7.2 mmol), DMF (10 mL), and a stir bar are combined in a pressure tube under nitrogen. The cap is sealed and the tube is placed in an oil bath with stirring. The bath is heated to 100° C. over 30 min and held at 100° C. for 6 hours and then cooled to RT. The reaction mixture is poured into a separatory funnel containing MTBE (10 mL) and water (10 mL). The layers are separated and the aqueous layer is extracted with an additional portion of MTBE (10 mL). The organic layers are combined, and washed with water followed by saturated sodium chloride aqueous solution. The organic layer is dried over magnesium sulfate and concentrated to yield 0.70 g of crude product. The crude solid is dissolved in DCM and heptane, and then concentrated to remove DCM resulting in the formation of a slurry. The product is collected by filtration and dried under vacuum to give 6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole as a solid (0.65 g, 79% yield). MS (m/z): 367.8 (M+H).
Name
1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
0.638 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([Br:12])[C:9]([O:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=2[F:23])=[CH:8][C:3]=1[CH:4]=[N:5][NH:6][CH3:7].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.CC(OC)(C)C>C(Cl)Cl.O>[Br:12][C:10]1[CH:11]=[C:2]2[C:3]([CH:4]=[N:5][N:6]2[CH3:7])=[CH:8][C:9]=1[O:13][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=1[F:23] |f:1.2.3|

Inputs

Step One
Name
1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=NNC)C=C(C(=C1)Br)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
cuprous chloride
Quantity
22 mg
Type
reactant
Smiles
Name
Quantity
0.638 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cap is sealed
CUSTOM
Type
CUSTOM
Details
the tube is placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with an additional portion of MTBE (10 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 0.70 g of crude product
CONCENTRATION
Type
CONCENTRATION
Details
heptane, and then concentrated
CUSTOM
Type
CUSTOM
Details
to remove DCM resulting in the formation of a slurry
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=C2C=NN(C2=C1)C)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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